Physical and chemical properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene
Physical and chemical properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene
An In-Depth Technical Guide to 2-(Bromomethyl)-1-methyl-4-nitrobenzene: Properties, Synthesis, and Applications
Introduction
2-(Bromomethyl)-1-methyl-4-nitrobenzene (CAS No. 98799-27-0) is a highly functionalized aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl substituent, makes it a valuable building block for constructing complex molecules. This guide provides a comprehensive technical overview of its physical and chemical properties, spectroscopic profile, synthetic routes, and key applications, with a focus on its utility for professionals in chemical research, drug discovery, and materials science. The strategic placement of its functional groups allows for a range of selective chemical transformations, positioning it as a key precursor in the synthesis of novel pharmaceutical and agrochemical agents.[2][3]
Caption: Molecular structure of 2-(Bromomethyl)-1-methyl-4-nitrobenzene.
Physicochemical and Computed Properties
The properties of 2-(Bromomethyl)-1-methyl-4-nitrobenzene are dictated by its substituted benzene structure. The following table summarizes its key identifiers and computed physical properties.
| Property | Value | Source |
| IUPAC Name | 2-(bromomethyl)-1-methyl-4-nitrobenzene | PubChem[4] |
| CAS Number | 98799-27-0 | PubChem[4] |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[1][4] |
| Molecular Weight | 230.06 g/mol | PubChem[4] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds[5][6] |
| XLogP3 | 3.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Spectroscopic Characterization Profile
While experimental spectra for this specific compound are not widely published, its structure allows for the reliable prediction of its spectroscopic features. This profile is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
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A singlet for the methyl protons (CH ₃), likely in the δ 2.3-2.6 ppm range.
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A singlet for the benzylic bromomethyl protons (-CH ₂Br), significantly downfield shifted to δ 4.5-4.8 ppm due to the adjacent bromine and aromatic ring.
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Three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted system. For instance, a related compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene, shows aromatic signals at δ 7.65 (d), 8.17 (dd), and 8.46 (d).[7]
-
-
¹³C NMR: The carbon spectrum would show eight distinct signals:
-
One aliphatic signal for the methyl carbon (~20 ppm).
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One aliphatic signal for the bromomethyl carbon (~30-35 ppm).
-
Six aromatic signals, with carbons attached to the nitro and bromo- a methyl groups being significantly influenced.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
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~1520 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.[8]
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~3100-3000 cm⁻¹: C-H stretching for the aromatic ring.
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~2950-2850 cm⁻¹: C-H stretching for the methyl and bromomethyl groups.
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~1600 cm⁻¹: C=C stretching within the aromatic ring.
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~1200-1000 cm⁻¹: C-N stretching.
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~700-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks (M⁺ and M+2) of nearly equal intensity.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(Bromomethyl)-1-methyl-4-nitrobenzene stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
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Benzylic Bromide Reactivity: The bromomethyl group is the most reactive site. As a benzylic halide, it is an excellent electrophile for nucleophilic substitution reactions . The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state (and potential carbocation intermediate), facilitating reactions with a wide range of nucleophiles such as amines, alkoxides, and thiols.[5] This reactivity is the cornerstone of its application as a building block.
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Nitro Group Transformations: The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily **reduced to an amino group (-NH₂) ** using standard reducing agents like hydrogen gas with a palladium catalyst or metals like iron or tin in acidic conditions.[5] This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which is itself a versatile synthetic handle for forming amides, diazotization, or other reactions.
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Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to it.[3][9] While the existing substituents limit the available positions, this property can be exploited in certain contexts.
Caption: Major reaction pathways for 2-(Bromomethyl)-1-methyl-4-nitrobenzene.
Synthesis and Purification Protocol
The most logical and efficient synthesis of 2-(Bromomethyl)-1-methyl-4-nitrobenzene involves the selective radical bromination of one of the methyl groups of its precursor, 4-nitro-o-xylene.
Scientific Rationale
The method of choice is a free-radical chain reaction using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like α,α'-azobisisobutyronitrile (AIBN).[10] This approach is highly selective for the allylic/benzylic position over aromatic bromination. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from a methyl group on 4-nitro-o-xylene, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the final product and a succinimidyl radical, which propagates the chain. The regioselectivity (which of the two methyl groups is brominated) is influenced by both steric and electronic factors.
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is adapted from general procedures for benzylic bromination.[7][10]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-o-xylene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add a catalytic amount of AIBN (0.02 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain stirring. The reaction is often initiated with a heat lamp or by ensuring the temperature is sufficient for AIBN decomposition.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to isolate the pure 2-(Bromomethyl)-1-methyl-4-nitrobenzene.
Applications in Research and Drug Development
The true value of 2-(Bromomethyl)-1-methyl-4-nitrobenzene lies in its role as a versatile intermediate.
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Pharmaceutical Synthesis: In drug discovery, it serves as a scaffold or building block for creating more complex active pharmaceutical ingredients (APIs).[3] The reactive bromomethyl handle allows for the covalent attachment of this nitroaromatic moiety to other molecules, while the nitro group can be subsequently reduced to an amine and further functionalized, enabling the rapid generation of compound libraries for screening.[3][5]
-
Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of novel herbicides, insecticides, and fungicides.[2][3] Its derivatives can be designed to target specific biological pathways in pests or weeds.
-
Proteomics Research: Nitro compounds are sometimes used in proteomics research, and the halogenated nature of this molecule makes it particularly useful for certain synthetic applications in this field.[1]
Safety and Handling
2-(Bromomethyl)-1-methyl-4-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.[4]
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][11] |
| Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[11][12]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended for long-term stability.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
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- 5. Buy 2-Bromo-4-bromomethyl-1-nitro-benzene | 142906-81-8 [smolecule.com]
- 6. 940-05-6 CAS MSDS (2-bromo-1-(bromomethyl)-4-nitrobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. bnmv.ac.in [bnmv.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4-Bromo-2-methyl-1-nitrobenzene | 52414-98-9 | Benchchem [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
